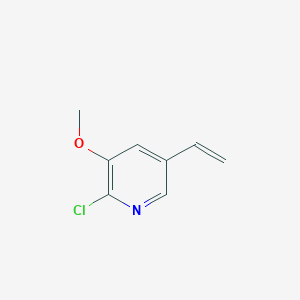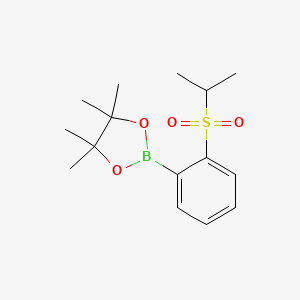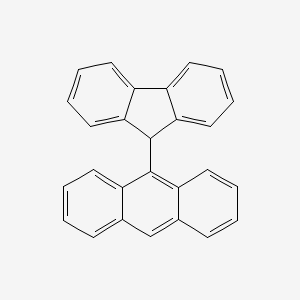
Cerous bromide heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerous bromide heptahydrate, also known as cerium(III) bromide heptahydrate, is a chemical compound with the formula CeBr₃·7H₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerous bromide heptahydrate can be synthesized by reacting cerium(III) carbonate (Ce₂(CO₃)₃·H₂O) with hydrobromic acid (HBr). The reaction produces an aqueous solution of cerium(III) bromide, which can be crystallized to obtain the heptahydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then subjected to controlled crystallization processes to yield the heptahydrate form .
Chemical Reactions Analysis
Types of Reactions: Cerous bromide heptahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halide salts can be used to replace bromide ions.
Major Products Formed:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Cerium halides with different anions.
Scientific Research Applications
Cerous bromide heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cerium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the production of scintillation counters and other detection devices.
Mechanism of Action
The mechanism of action of cerous bromide heptahydrate involves its ability to participate in redox reactions. Cerium ions can alternate between the +3 and +4 oxidation states, allowing them to act as both oxidizing and reducing agents. This redox versatility is crucial for its catalytic and antimicrobial properties .
Comparison with Similar Compounds
Cerium(III) chloride (CeCl₃): Similar in structure and reactivity but contains chloride ions instead of bromide.
Cerium(III) iodide (CeI₃): Another halide of cerium with iodine instead of bromide.
Lanthanum(III) bromide (LaBr₃): A similar compound with lanthanum instead of cerium.
Uniqueness: Cerous bromide heptahydrate is unique due to its specific applications in scintillation counters and its potential antimicrobial and antineoplastic properties. Its ability to undergo redox reactions and participate in various chemical processes makes it a versatile compound in scientific research .
Properties
CAS No. |
7789-56-2 |
|---|---|
Molecular Formula |
Br3CeH14O7 |
Molecular Weight |
505.94 g/mol |
IUPAC Name |
cerium(3+);tribromide;heptahydrate |
InChI |
InChI=1S/3BrH.Ce.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
InChI Key |
GERCEHWVCUPXNJ-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.O.[Br-].[Br-].[Br-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



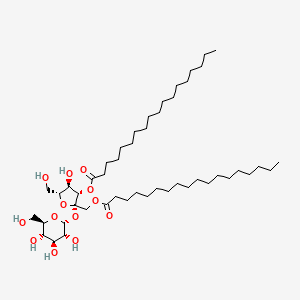
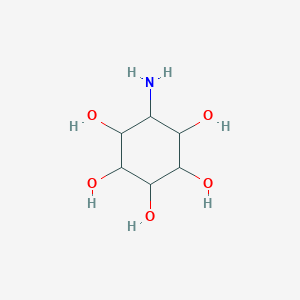
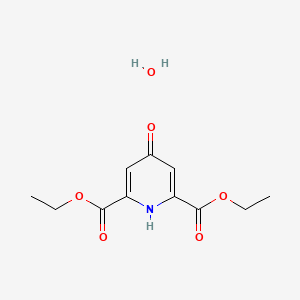
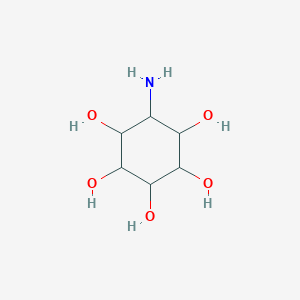
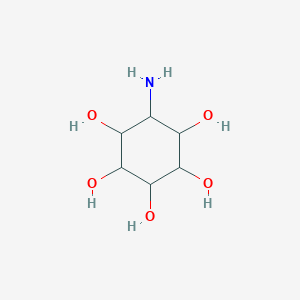
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


